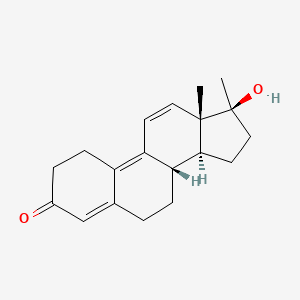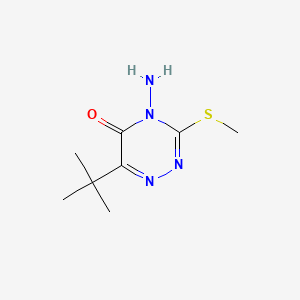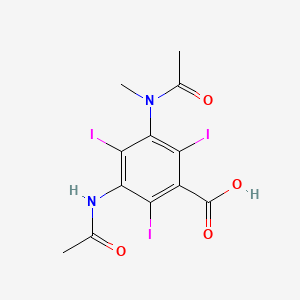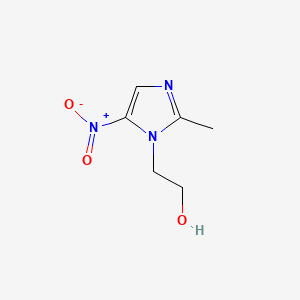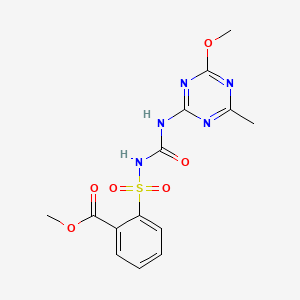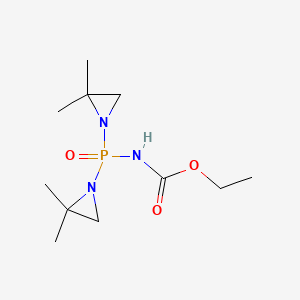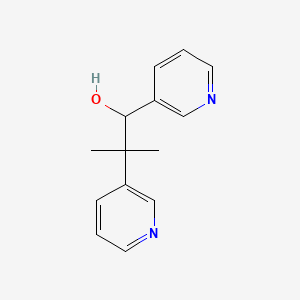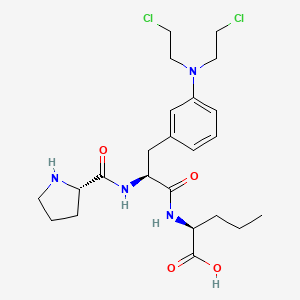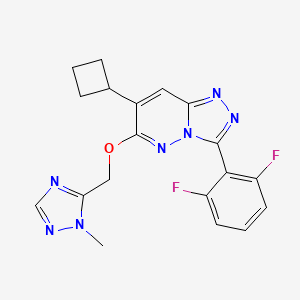
MRK-409
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemie: Es dient als Werkzeugverbindung zur Untersuchung des Gamma-Aminobuttersäure-Typ-A-Rezeptors und seiner Subtypen.
Biologie: MRK-409 wird in der Forschung verwendet, um die Rolle von Gamma-Aminobuttersäure-Typ-A-Rezeptoren in verschiedenen biologischen Prozessen zu verstehen.
Medizin: Die Verbindung wurde ursprünglich als Anxiolytikum entwickelt, aber ihre sedierenden Wirkungen beschränkten ihre klinische Verwendung. Es wird immer noch in präklinischen Studien verwendet, um seine potenziellen therapeutischen Wirkungen zu untersuchen.
Wirkmechanismus
This compound entfaltet seine Wirkung durch Bindung an die Benzodiazepin-Bindungsstelle am Gamma-Aminobuttersäure-Typ-A-Rezeptor. Es bindet selektiv an die Alpha1-, Alpha2-, Alpha3- und Alpha5-Untereinheiten des Rezeptors. Diese Bindung verstärkt die inhibitorischen Wirkungen von Gamma-Aminobuttersäure, was zu anxiolytischen Wirkungen führt. Bei höheren Dosen führt es auch zu Sedierung .
Vorbereitungsmethoden
Die Synthese von MRK-409 umfasst mehrere Schritte. Die Verbindung wird durch eine Reihe von Reaktionen synthetisiert, die von kommerziell erhältlichen Ausgangsmaterialien ausgehenDie Reaktionsbedingungen beinhalten typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid und Katalysatoren, um die Reaktionen zu erleichtern .
Analyse Chemischer Reaktionen
MRK-409 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Wirkmechanismus
MRK-409 exerts its effects by binding to the benzodiazepine binding site on the gamma-aminobutyric acid type A receptor. It selectively binds to the alpha1, alpha2, alpha3, and alpha5 subunits of the receptor. This binding enhances the inhibitory effects of gamma-aminobutyric acid, leading to anxiolytic effects. at higher doses, it also causes sedation .
Vergleich Mit ähnlichen Verbindungen
MRK-409 wird mit anderen Modulatoren des Gamma-Aminobuttersäure-Typ-A-Rezeptors wie TPA023 und TPA023B verglichen. Diese Verbindungen potenzieren ebenfalls selektiv die Wirkungen von Gamma-Aminobuttersäure an den Subtypen Alpha2 und Alpha3, haben aber keine Wirksamkeit am Subtyp Alpha1, was sie in präklinischen Spezies zu nicht-sedativen Anxiolytika macht. Im Gegensatz zu this compound führten TPA023 und TPA023B selbst bei hoher Rezeptorbesetzung nicht zu Sedierung beim Menschen .
Ähnliche Verbindungen
- TPA023
- TPA023B
- Ocinaplon
- SL65.1498
- Pagoclon
Eigenschaften
IUPAC Name |
7-cyclobutyl-3-(2,6-difluorophenyl)-6-[(2-methyl-1,2,4-triazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N7O/c1-27-16(22-10-23-27)9-29-19-12(11-4-2-5-11)8-15-24-25-18(28(15)26-19)17-13(20)6-3-7-14(17)21/h3,6-8,10-11H,2,4-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIFCXRIFSYPFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)COC2=NN3C(=NN=C3C4=C(C=CC=C4F)F)C=C2C5CCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016659 | |
| Record name | MRK 409 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
233275-76-8 | |
| Record name | MRK-409 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0233275768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MRK-409 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13993 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MRK 409 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MRK-409 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VSE02330I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



